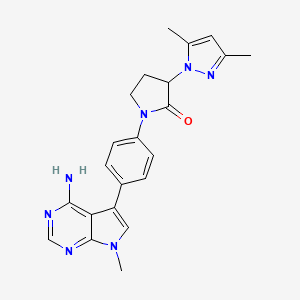

Phenylpyrrolidinone derivative 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H23N7O |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25) |

InChI Key |

WBRYMNNSAHRQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of novel phenylpyrrolidinone derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenylpyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel phenylpyrrolidinone derivatives. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The pyrrolidinone core is a versatile scaffold that has been explored for a variety of therapeutic applications, including anticonvulsant, nootropic, neuroprotective, and anti-inflammatory activities.[1][2][3][4]

Synthesis of Phenylpyrrolidinone Derivatives

The synthesis of phenylpyrrolidinone derivatives often involves multi-step reactions, starting from commercially available precursors. Below are representative synthetic schemes and protocols.

General Synthetic Schemes

A common approach involves the N-alkylation of a 4-phenylpyrrolidin-2-one core. Variations in the alkylating agent and subsequent modifications allow for the introduction of diverse functional groups, leading to a library of novel compounds.

A representative synthetic workflow for obtaining a taurine-containing derivative of 4-phenylpyrrolidin-2-one is presented below. This multi-step process highlights the key transformations from the starting material to the final biologically active compound.

Caption: Synthetic workflow for a novel phenylpyrrolidinone derivative.

Experimental Protocols

Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [2]

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, 4-phenylpyrrolidin-2-one is added portion-wise at room temperature.

-

The mixture is stirred for 1 hour.

-

Ethyl chloroacetate is then added dropwise, and the reaction mixture is heated at reflux for 4-6 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives [1]

-

(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is dissolved in an organic solvent (e.g., toluene, chloroform) containing triethylamine.

-

Isobutyl chloroformate is added as a condensing agent.

-

The appropriate aromatic amine is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 12-24 hours.

-

The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Characterization of Phenylpyrrolidinone Derivatives

The structural confirmation and purity of the synthesized compounds are established using various spectroscopic and analytical techniques.

Spectroscopic Data

-

Proton Nuclear Magnetic Resonance (¹H NMR): Provides information about the chemical environment of protons in the molecule. For example, characteristic peaks for the phenyl group are typically observed in the range of 7.20–7.40 ppm.[1]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For instance, the lactam carbonyl group typically shows a strong absorption band around 1680 cm⁻¹.[5]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.

Physicochemical Properties

The melting points and yields of representative phenylpyrrolidinone derivatives are summarized in the table below.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | C₁₂H₁₃NO₃ | 87 | - | [2] |

| 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | C₁₆H₁₆N₂O₅ | 94 | - | [2] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | C₁₄H₁₇KN₂O₅S | 94 | - | [2] |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | C₂₀H₂₂N₂O₂ | - | - | [1] |

Biological Activity and Evaluation

Novel phenylpyrrolidinone derivatives have been investigated for a range of biological activities. The following sections detail the experimental protocols for these assays and summarize the key findings.

Anticonvulsant and Nootropic Activity

Several 4-phenylpyrrolidone derivatives have shown promising anticonvulsant and nootropic effects, with some compounds surpassing the efficacy of reference drugs like levetiracetam and piracetam.[1]

Experimental Protocol: Corazole-Induced Seizure Model [1]

-

Experiments are conducted on male mice weighing 20-26 g.

-

The test compound is administered intraperitoneally (i.p.) at various doses.

-

After a specified pre-treatment time, corazole (pentylenetetrazole) is administered subcutaneously to induce seizures.

-

The animals are observed for the onset of clonic and tonic convulsions, and the time to death.

-

The protective effect of the compound is evaluated by its ability to prevent or delay the onset of seizures and death.

Summary of Anticonvulsant Activity

| Compound | Dose (mg/kg, i.p.) | Protective Effect | Reference |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 2.5 - 5.0 | Surpassed levetiracetam | [1] |

Neuroprotective Effects in Ischemic Stroke

A taurine-containing derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has been shown to have neuroprotective effects in a rat model of ischemic stroke.[2][6] The proposed mechanism involves the modulation of AMPA receptors.[2]

Caption: Proposed neuroprotective mechanism of action.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model [2]

-

Male Wistar rats are used for the study.

-

Focal cerebral ischemia is induced by MCAO.

-

The test compound, a positive control (e.g., piracetam), or saline is administered intraperitoneally for a specified duration.

-

Neurological deficits are assessed daily using a neurological scale.

-

Behavioral tests, such as the hole-board test for exploratory behavior and anxiety, are performed.

-

Infarct volume is measured using magnetic resonance imaging (MRI).

Summary of Neuroprotective Effects

| Treatment | Infarct Volume (day 28, mm³) | Neurological Deficit | Reference |

| Compound 1 | 91.2 ± 18.9 | Significantly reduced | [2] |

| Saline | 83.1 ± 15.6 | - | [2] |

| Piracetam | 86.0 ± 13.5 | - | [2] |

Anti-inflammatory and Analgesic Activity

Certain novel pyrrolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant activity.[4] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema [4]

-

The anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats.

-

The test compounds are administered orally at a specific dose.

-

After one hour, carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at different time intervals using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Summary of In Vitro Neuroprotective Activity [7]

| Compound Concentration (µM) | Cell Viability (%) |

| 10 | Increased by ~25% |

| 50 | Increased by 37% |

| 100 | Effect decreases |

Conclusion

Phenylpyrrolidinone derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic versatility of the pyrrolidinone scaffold allows for the generation of diverse chemical libraries for drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel phenylpyrrolidinone-based therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phenylpyrrolidinone Analogs: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activity screening of phenylpyrrolidinone analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document details experimental protocols, summarizes quantitative biological data, and visualizes key cellular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Phenylpyrrolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various phenylpyrrolidinone analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for representative phenylpyrrolidinone derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Pyrrolidine-Carboxamide Derivatives | |||

| 7g | A-549 (Lung) | < 1.10 | [1] |

| 7g | MCF-7 (Breast) | < 1.10 | [1] |

| 7g | HT-29 (Colon) | < 1.10 | [1] |

| Series 2: Methyl β-orsellinate-based Isoxazoles | |||

| 115 | MCF-7 (Breast) | 7.9 ± 0.07 | [2] |

| Series 3: Triazine-Based Derivatives | |||

| 97 | MCF-7 (Breast) | 0.77 ± 0.01 | [2] |

| 98 | MCF-7 (Breast) | 0.1 ± 0.01 | [2] |

| 99 | MDA-MB-231 (Breast) | 6.49 ± 0.04 | [2] |

| Series 4: Thienopyrimidine Derivative | |||

| 52 | MCF-7 (Breast) | 13.2 | [2] |

| 52 | HepG2 (Liver) | 24.9 | [2] |

| Series 5: Pyrrolidine Derivative | |||

| - | MCF-7 (Breast) | - | [3] |

Apoptosis Induction by Phenylpyrrolidinone Analogs

A primary mechanism by which phenylpyrrolidinone analogs exert their anticancer effects is through the induction of apoptosis. This process is tightly regulated by a complex network of signaling proteins. Phenylpyrrolidinone derivatives have been shown to modulate key players in both the intrinsic and extrinsic apoptotic pathways.

The intrinsic, or mitochondrial, pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Some phenylpyrrolidinone analogs have been observed to upregulate pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to cell death.

Figure 1: Simplified signaling pathway of apoptosis induction by phenylpyrrolidinone analogs.

Antimicrobial Activity

Phenylpyrrolidinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their ability to inhibit microbial growth makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of phenylpyrrolidinone analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Series 1: 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones | |||

| - | Various Bacteria & Fungi | 90 - 1000 | [4] |

| Series 2: Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid | |||

| - | Acinetobacter baumannii | 31.25 | [5] |

| - | Mycobacterium tuberculosis H37Rv | 0.98 - 1.96 | [5] |

| 6a | Klebsiella pneumoniae | 0.09 | [5] |

| 6b | Klebsiella pneumoniae | 0.045 | [5] |

| 6c | Klebsiella pneumoniae | 0.005 | [5] |

| 6d | Klebsiella pneumoniae | 0.19 | [5] |

| 5a | Staphylococcus aureus | 1 | [5] |

| 5a | MRSA | 0.5 | [5] |

| 5g | Staphylococcus aureus | 0.5 | [5] |

| 5g | MRSA | 0.25 | [5] |

| Series 3: 2,3-Pyrrolidinediones | |||

| 1, 6, 13 | Staphylococcus aureus | 16 - 32 | [6] |

| Series 4: Halogenated Pyrrolopyrimidines | |||

| 5, 6 | Staphylococcus aureus | 8 | [7] |

Anti-Inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, certain phenylpyrrolidinone analogs have shown potential as anti-inflammatory and neuroprotective agents.

Anti-Inflammatory Activity

Some derivatives have been found to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8][9] For instance, the compound MAK01 demonstrated a dose-dependent inhibition of COX-1, with an IC50 of 314 µg/mL, and also inhibited COX-2.[8] In an in vivo study, MAK01 exhibited a reduction in carrageenan-induced paw edema in mice, with a 30 mg/kg dose leading to a 40.58% reduction in edema after five hours.[8]

Neuroprotective Effects

The neuroprotective potential of phenylpyrrolidinone derivatives has been investigated in models of neuronal damage. For example, a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamido ethanesulfonate derivative (compound 1) demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neurons.[4] This compound was also shown to reduce neurological deficits and improve exploratory behavior and anxiety in a rat model of ischemic stroke.[4][10]

Experimental Protocols

The biological screening of phenylpyrrolidinone analogs relies on a variety of well-established in vitro assays. The following sections provide detailed methodologies for some of the key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add various concentrations of the phenylpyrrolidinone analogs to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Figure 2: Experimental workflow for the MTT assay.

Structure-Activity Relationship (SAR)

The biological activity of phenylpyrrolidinone analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to the desired biological effect. This information is crucial for the rational design of more potent and selective analogs.

For example, in a series of anticancer pyrrolidine-carboxamide derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence their antiproliferative activity. Similarly, for antimicrobial 2,3-pyrrolidinediones, the length and branching of the N-alkyl chain played a critical role in their anti-biofilm activity.

References

- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]

- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Evolving Landscape of Phenylpyrrolidinone Derivatives: A Structure-Activity Relationship Deep Dive

For Immediate Release

This technical guide delves into the intricate structure-activity relationships (SAR) of phenylpyrrolidinone derivatives, a versatile scaffold demonstrating significant therapeutic potential across oncology, metabolic disorders, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of quantitative biological data, detailed experimental methodologies, and a visual representation of relevant signaling pathways and experimental workflows.

Anticancer Activity of Phenylpyrrolidinone Derivatives

Phenylpyrrolidinone derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines. The core structure allows for diverse substitutions, leading to a broad spectrum of anticancer activities.

Structure-Activity Relationship Analysis

The anticancer potency of phenylpyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the pyrrolidinone core. Analysis of various studies reveals key trends:

-

Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring of the pyrrolidinone scaffold plays a crucial role in modulating cytotoxic activity. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown notable anticancer effects. The incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position of the pyrrolidinone ring has been found to enhance activity against human A549 lung epithelial cells.

-

Modifications at the Pyrrolidinone Core: Alterations at other positions of the pyrrolidinone ring also impact biological activity. For example, the introduction of a hydrazone linkage at the C3 position has been explored, with further derivatization leading to compounds with low micromolar to nanomolar IC50 values against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative phenylpyrrolidinone derivatives against various cancer cell lines.

| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Fluorobenzylamino | MCF-7 (Breast) | 0.097 | [1] |

| 1b | Phenethylamino | MDA-MB-468 (Breast) | 0.231 | [1] |

| 2a | 5-Nitrothiophene | IGR39 (Melanoma) | 2.50 | |

| 2b | 5-Nitrothiophene | PPC-1 (Prostate) | 3.63 | |

| 3a | 3,4,5-Trimethoxyphenyl (with 1,3,4-oxadiazolethione at C3) | A549 (Lung) | 28.0% viability at 100 µM | [2] |

| 3b | 3,4,5-Trimethoxyphenyl (with 4-aminotriazolethione at C3) | A549 (Lung) | 29.6% viability at 100 µM | [2] |

Experimental Protocols

A common synthetic route to N-phenylpyrrolidinone derivatives involves the reaction of a substituted aniline with a suitable lactone or a derivative of γ-aminobutyric acid. For instance, 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide can be synthesized and subsequently reacted with various aldehydes or ketones to generate a library of hydrazone derivatives[3].

Example Protocol for Hydrazone Synthesis: A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (20 mL) is heated at 60–70 °C for a specified time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to afford the target hydrazone derivative[3].

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[2].

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway and Workflow Diagrams

α-Glucosidase Inhibitory Activity for Diabetes Mellitus

Phenylpyrrolidinone derivatives have also been investigated as potential therapeutic agents for type 2 diabetes mellitus due to their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Structure-Activity Relationship Analysis

The α-glucosidase inhibitory activity of these derivatives is highly dependent on the substitution pattern on the phenyl ring.

-

Electron-Donating vs. Electron-Withdrawing Groups: Studies have shown that the presence of electron-donating groups, such as methoxy (-OCH3), on the phenyl ring enhances the inhibitory activity. Conversely, electron-withdrawing groups tend to decrease the activity[1].

-

Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For example, a para-substituted methoxy group has been found to be more effective than ortho or meta substitutions[1].

-

Protecting Groups: The presence or absence of protecting groups, such as the Boc group on the pyrrolidine nitrogen, can significantly influence the inhibitory potency[1].

Quantitative Data on α-Glucosidase Inhibitory Activity

The following table presents the α-glucosidase inhibitory activity of a series of N-phenylpyrrolidinone-2-carboxamide derivatives.

| Compound ID | R Group (Substitution on Phenyl Ring) | α-Glucosidase IC50 (µg/mL) | Reference |

| 4a | 4-H | 47.19 | [1] |

| 4b | 4-CH3 | 35.82 | [1] |

| 4c | 4-OCH3 | 18.04 | [1] |

| 4d | 4-Cl | 42.15 | [1] |

| 4e | 4-Br | 38.76 | [1] |

| Acarbose | (Reference Drug) | 5.54 | [1] |

Experimental Protocols

These compounds can be synthesized by coupling N-Boc-L-proline with various substituted anilines in the presence of a coupling agent, followed by the deprotection of the Boc group[4].

Example Protocol:

-

To a solution of N-Boc-L-proline (1 mmol) and a substituted aniline (1 mmol) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) are added at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is filtered, and the filtrate is washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the N-Boc protected intermediate.

-

The N-Boc protected intermediate is dissolved in a solution of HCl in dioxane and stirred at room temperature for 4 hours to yield the final N-aryl-pyrrolidine-2-carboxamide derivative.

The inhibitory activity against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate[5][6].

Protocol:

-

A reaction mixture containing 50 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound at various concentrations is pre-incubated at 37 °C for 10 minutes[5][6].

-

After pre-incubation, 20 µL of 1 mM pNPG is added to start the reaction.

-

The mixture is incubated at 37 °C for 30 minutes.

-

The reaction is stopped by adding 50 µL of 0.1 M Na2CO3 solution[5].

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Workflow Diagram

Neuroprotective and TrkA Inhibitory Activity

Select phenylpyrrolidinone derivatives have demonstrated neuroprotective properties, with some acting as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and differentiation.

Structure-Activity Relationship Analysis

The SAR for neuroprotective and TrkA inhibitory activities is an active area of research. Key observations include:

-

TrkA Inhibition: The (R)-2-phenylpyrrolidine moiety has been identified as a crucial pharmacophore for potent and selective pan-TrkA inhibition. The phenyl ring of this substituent fits into a hydrophobic pocket of the TrkA kinase domain.

-

Neuroprotection against Excitotoxicity: A potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate derivative has shown significant neuroprotective effects in a glutamate-induced excitotoxicity model. The introduction of the taurine salt moiety appears to enhance antihypoxic activity.

Quantitative Data on Neuroprotective and TrkA Inhibitory Activity

| Compound ID | Biological Activity | Assay | Result | Reference |

| 5a | TrkA Inhibition | Biochemical Assay | IC50 = 83 nM (for TrkB) | |

| 5b | Neuroprotection | Glutamate-induced excitotoxicity in primary cortical neurons | 37% increase in cell survival at 50 µM | |

| 6a | Anticonvulsant Activity | Maximal electroshock test (mice) | ED50 = 2.5 - 5.0 mg/kg | [5] |

Experimental Protocols

The synthesis of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate involves a multi-step process starting from 4-phenyl-2-pyrrolidinone.

Example Synthetic Route:

-

Alkylation of 4-phenyl-2-pyrrolidinone with ethyl chloroacetate.

-

Hydrolysis of the resulting ester to the corresponding carboxylic acid.

-

Activation of the carboxylic acid (e.g., as an N-hydroxysuccinimide ester).

-

Finally, amidation with taurine in the presence of a base to yield the target compound.

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Protocol:

-

Primary cortical neurons are cultured in 96-well plates.

-

The neurons are pre-treated with various concentrations of the test compound for 24 hours.

-

Glutamate (e.g., 50 µM) is then added to induce excitotoxicity, and the cells are incubated for another 24 hours.

-

Cell viability is assessed using the MTT assay, as described in section 1.3.2.

-

The percentage increase in cell survival compared to the glutamate-only treated control is calculated to determine the neuroprotective effect.

Signaling Pathway Diagram

Conclusion

The phenylpyrrolidinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in determining the biological activity of these derivatives against cancer, diabetes, and neurodegenerative disorders. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field. Further exploration and optimization of this chemical class are warranted to unlock its full therapeutic potential.

References

- 1. antioxidant-properties-neuroprotective-effects-and-in-vitro-safety-evaluation-of-new-pyrrole-derivatives - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effects of Farnesene Against Hydrogen Peroxide-Induced Neurotoxicity In vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Novel Phenylpyrrolidinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a core structural motif in numerous natural products and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent stereochemistry and synthetic tractability of this five-membered lactam ring have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. Phenylpyrrolidinones, in particular, have emerged as a promising class of compounds with demonstrated potential in oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth overview of the in vitro evaluation of new phenylpyrrolidinone compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various recently developed phenylpyrrolidinone derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Phenylpyrrolidinone Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine hybrid | HepG2 | MTT Assay | >200 µg/mL | [1] |

| Spirooxindole analog 4a | A549 | MTT Assay | 3.814 ± 0.02 (48h) | [2] |

| Spirooxindole analog 4b | A549 | MTT Assay | 3.22 ± 0.17 (48h) | [2] |

| Spirooxindole analog 5e | A549 | MTT Assay | 3.48 ± 1.32 (48h) | [2] |

| Spirooxindole analog 5f | A549 | MTT Assay | 1.2 ± 0.0 (48h) | [2] |

Table 2: Antimicrobial Activity of Phenylpyrrolidinone Derivatives

| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| Cyanopyridine derivative | S. aureus | Agar well diffusion | - | [3] |

| Cyanopyridine derivative | E. coli | Agar well diffusion | - | [3] |

| Isoxazole derivative | S. aureus | Agar well diffusion | - | [3] |

| Isoxazole derivative | E. coli | Agar well diffusion | - | [3] |

Note: Specific MIC values were not provided in the abstract; the study indicated activity depends on solvent, strain, and structure.

Table 3: Enzyme Inhibitory Activity of Phenylpyrrolidinone Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 | Reference |

| Pyrrolidine Sulphonamide (B-XI) | DPP-IV | Fluorometric | 11.32 ± 1.59 nM | Semantic Scholar |

| Quercus suber cork extract | Acetylcholinesterase | Colorimetric | ~1.0 mg/mL (49% inhibition) | [4] |

| Quercus suber corkback extract | Acetylcholinesterase | Colorimetric | >0.5 mg/mL (62% inhibition) | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and further investigation of phenylpyrrolidinone compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the phenylpyrrolidinone compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of new compounds.[3]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

-

Bacterial Inoculation: Spread a standardized inoculum of the test bacterium uniformly over the agar surface.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the phenylpyrrolidinone compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antibacterial activity of the compound.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of DPP-IV, a key enzyme in glucose metabolism.[8][9][10]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV, which releases the fluorescent 7-amino-4-methylcoumarin (AMC). An inhibitor will reduce the rate of AMC production.[11]

Protocol:

-

Reagent Preparation: Prepare solutions of the test compounds, DPP-IV enzyme, and the substrate Gly-Pro-AMC in an appropriate buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the DPP-IV enzyme solution and incubate for a short period.[9]

-

Substrate Addition: Initiate the reaction by adding the Gly-Pro-AMC substrate to the wells.[9]

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[8]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][10]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to identify inhibitors of AChE, an enzyme critical for neurotransmission.[4][12]

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.[12]

Protocol:

-

Reagent Preparation: Prepare solutions of the test compounds, AChE enzyme, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).[4]

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to the wells and incubate briefly.

-

Substrate Addition: Start the reaction by adding the acetylthiocholine iodide substrate.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration.[4]

-

Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percentage of inhibition and the IC50 value.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate exposure.[13][14][15]

Principle: Overstimulation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal cell death. Neuroprotective compounds can mitigate this effect.

Protocol:

-

Neuronal Cell Culture: Culture primary neurons or a suitable neuronal cell line in appropriate media.

-

Compound Pre-treatment: Treat the neuronal cells with the phenylpyrrolidinone compounds for a specific duration (e.g., 24 hours) before glutamate exposure.[13][15]

-

Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamate for a defined period.[13][14]

-

Assessment of Cell Viability: After the glutamate exposure, assess neuronal viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).[13][15]

-

Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of the compounds.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the in vitro evaluation of phenylpyrrolidinone compounds.

Caption: General experimental workflow for the in vitro evaluation of new phenylpyrrolidinone compounds.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer phenylpyrrolidinone compounds.

References

- 1. A One-Pot Three-Component Synthesis and Investigation of the In Vitro Mechanistic Anticancer Activity of Highly Functionalized Spirooxindole-Pyrrolidine Heterocyclic Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. phcogj.com [phcogj.com]

- 11. oatext.com [oatext.com]

- 12. attogene.com [attogene.com]

- 13. innoprot.com [innoprot.com]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

An In-depth Technical Guide on the Physicochemical Properties of Substituted Phenylpyrrolidinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted phenylpyrrolidinones, a class of compounds with significant interest in drug discovery due to their diverse biological activities, including nootropic, anticonvulsant, and anticancer effects.[1][2] Understanding these properties is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the development of safe and effective therapeutics.

Quantitative Physicochemical Data

Table 1: Experimentally Determined and Computationally Predicted Physicochemical Properties of Selected Substituted Phenylpyrrolidinones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Aqueous Solubility |

| 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide | C12H14N2O2 | 218.25 | 129-130[3] | Not available | Not available | Not available |

| N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | C20H22N2O2 | 322.4 | Not available | 2.8 (Calculated)[4] | Not available | Not available |

| (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide | C13H16N2O2 | 232.28 | Not available | Not available | Not available | Not available |

| (4R,5R)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamides | C13H16N2O2 | 232.28 | Not available | Not available | Not available | Not available |

Note: The lack of extensive, publicly available experimental data highlights a key area for future research in comprehensively characterizing this important class of molecules.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

-

Reporting: The melting point is reported as a range (T1 - T2). For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase. It is a key predictor of membrane permeability and in vivo distribution.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous shaking for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the test compound is dissolved in the aqueous phase.

-

Partitioning: A defined volume of the compound-containing aqueous phase is mixed with an equal volume of the saturated n-octanol.

-

Equilibration: The mixture is agitated gently for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines the extent of ionization at a given pH, which significantly influences its solubility, absorption, and receptor binding.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Titration:

-

The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the compound is in its ionized form.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous medium (e.g., distilled water, buffer of a specific pH).

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L).

Visualizations

Experimental Workflow: Synthesis of Substituted (2-Oxo-4-phenylpyrrolidin-1-yl)acetamides

The following diagram illustrates a typical synthetic route for a series of N-substituted (2-oxo-4-phenylpyrrolidin-1-yl)acetamides, which are analogs of the nootropic drug phenylpiracetam.[5]

Caption: Synthetic pathway for N-substituted (2-oxo-4-phenylpyrrolidin-1-yl)acetamides.

Plausible Signaling Pathway: Anticancer Mechanism of Action

While the precise mechanisms are still under investigation for many substituted phenylpyrrolidinones, related pyrrolidine derivatives have been shown to induce apoptosis in cancer cells.[2] A plausible mechanism involves the modulation of key proteins in the apoptotic pathway.

References

- 1. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide [oakwoodchemical.com]

- 4. N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | C20H22N2O2 | CID 4594915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Target Identification for Novel Phenylpyrrolidinone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders.[1][2][3][4] Identifying the molecular targets of novel phenylpyrrolidinone derivatives is a critical step in understanding their mechanism of action, optimizing their therapeutic efficacy, and ensuring their safety. This technical guide provides an in-depth overview of contemporary strategies for target identification and validation, with a focus on experimental protocols and data interpretation. We present detailed methodologies for affinity-based and genetic approaches, alongside structured data presentation and visual workflows to aid researchers in this crucial phase of drug discovery.

Introduction: The Phenylpyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold widely utilized by medicinal chemists.[1][2] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, making it an ideal component for designing molecules that interact with complex biological targets.[2][5] Phenylpyrrolidinone derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[4][6][7] The journey from a hit compound identified in a phenotypic screen to a lead candidate requires the precise identification of its molecular target(s), a process that can be both challenging and resource-intensive.[8][9] This guide outlines a systematic approach to this challenge.

Potential Target Classes for Phenylpyrrolidinone Scaffolds

Based on existing research, novel phenylpyrrolidinone compounds are likely to interact with one or more of the following protein families:

-

Kinases: Deregulated kinase activity is a hallmark of many cancers.[10] The phenylpyrrolidinone scaffold has been incorporated into potent and selective kinase inhibitors, such as those targeting Tropomyosin receptor kinases (Trks).[10][11]

-

Tubulin: Microtubules are essential for cell division, making them a key target for anticancer drugs.[12] Certain pyrrolo-1,5-benzoxazepines, which contain a related scaffold, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13] Other phenyl-containing compounds have also been identified as tubulin polymerization inhibitors.[14][15]

-

G-Protein Coupled Receptors (GPCRs): These receptors are involved in a vast array of physiological processes. Phenylpyrrolidinone derivatives have been developed as agonists for GPCRs like GRP40, which is a target for the treatment of type 2 diabetes.[5]

-

Nuclear Receptors: These ligand-activated transcription factors play crucial roles in development and metabolism. Phenylpyrrolidinone derivatives have been designed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases.[1][2]

-

Ion Channels: In the central nervous system, compounds from the racetam family, which feature a pyrrolidinone core, are known to modulate receptors like the AMPA receptor, influencing cognitive function.[6][16]

Key Strategies for Target Identification and Validation

A multi-faceted approach combining direct biochemical methods with genetic techniques is often the most effective strategy for target identification.[8][9]

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[17][18]

3.1.1. Affinity Chromatography

This is the most widely used method for target identification.[19] It involves immobilizing the phenylpyrrolidinone derivative (the "bait") onto a solid support to create an affinity matrix. When a cell lysate is passed over this matrix, the target protein(s) bind to the bait, while other proteins are washed away.[20] The bound proteins are then eluted and identified, typically by mass spectrometry.[21]

3.1.2. Photo-Affinity Labeling

For capturing weaker or more transient interactions, photo-affinity labeling is a powerful technique. This method involves synthesizing a probe that includes a photoreactive group and a tag (like biotin).[22] Upon UV irradiation, the probe forms a covalent bond with its target, allowing for more stringent purification conditions.[22]

Genetic and Genomic Approaches

Genetic methods provide an orthogonal approach to validate findings from biochemical assays.[9]

3.2.1. siRNA-Mediated Target Knockdown

Short interfering RNA (siRNA) can be used to specifically degrade the mRNA of a target gene, thereby "knocking down" the expression of the corresponding protein.[23] If reducing the level of a specific protein alters the cell's sensitivity to the phenylpyrrolidinone compound, it strongly suggests that the protein is either the direct target or a critical component of the pathway affected by the compound. This method serves as an excellent negative control for validating antibody specificity and target engagement.[24]

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pure.qub.ac.uk [pure.qub.ac.uk]

- 14. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 15. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 18. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cube-biotech.com [cube-biotech.com]

- 21. conductscience.com [conductscience.com]

- 22. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]

A Guide to Preliminary Pharmacological Profiling of New Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

The journey of a new chemical entity (NCE) from a laboratory discovery to a potential therapeutic is a complex, multi-stage process. A critical early phase in this journey is the preliminary pharmacological profiling, a systematic investigation designed to characterize the biological effects of an NCE. This phase aims to identify promising candidates with the desired efficacy and safety profiles, while simultaneously filtering out those with undesirable properties. This "fail early, fail cheap" strategy is paramount to mitigating the high attrition rates and costs associated with drug development.[1]

This technical guide provides an in-depth overview of the core activities in preliminary pharmacological profiling, including essential in vitro and in vivo assays, data interpretation, and strategic workflows.

Section 1: The Screening Cascade: A Funnel for Drug Discovery

The initial pharmacological profiling is often structured as a screening cascade, a hierarchical series of experiments that progressively increase in complexity and biological relevance. This tiered approach allows for the rapid screening of large numbers of compounds in the early stages and reserves more resource-intensive assays for a smaller, more promising set of candidates.[1][2][3]

The cascade typically begins with high-throughput screening (HTS) to identify "hits" – compounds that show activity against a specific biological target. These hits then undergo a series of secondary and tertiary assays to confirm their activity, assess their selectivity, and begin to characterize their ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Below is a diagram illustrating a typical screening cascade for a new chemical entity.

Section 2: Core In Vitro Assays

In vitro assays are the bedrock of early pharmacological profiling, providing crucial data on a compound's activity, mechanism of action, and potential liabilities in a controlled laboratory setting.[4]

Target Engagement and Potency

The initial goal is to determine if an NCE interacts with its intended biological target and with what potency.

Table 1: Typical Potency (IC50) Values in Drug Discovery

| Stage | IC50 Value | Interpretation |

| Hit | < 10 µM | Initial compound of interest from a primary screen.[5] |

| Lead | < 1 µM | A promising compound with desirable properties for optimization. |

| Candidate | < 100 nM | A compound with a well-rounded profile ready for preclinical development. |

Note: These values are general guidelines and can vary significantly depending on the target class and therapeutic area.

ADME/Tox Profiling

Early assessment of ADME/Tox properties is critical to avoid costly late-stage failures.[1] Key in vitro assays include:

-

Solubility: Determines the maximum concentration of a compound that can dissolve in a solution. Poor solubility can lead to poor absorption and bioavailability.

-

Permeability: Assesses the ability of a compound to cross biological membranes, often using cell-based models like the Caco-2 assay.

-

Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

-

Cytochrome P450 (CYP) Inhibition: Identifies the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

-

Cytotoxicity: Measures the toxicity of a compound to cells in culture.

-

hERG Liability: Assesses the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.

Table 2: Key In Vitro ADME/Tox Assays and Their Purpose

| Assay | Purpose | Experimental System | Key Parameter(s) |

| Kinetic Solubility | Assesses solubility in a buffer system. | Phosphate Buffered Saline (PBS) | Kinetic Solubility (µg/mL) |

| Caco-2 Permeability | Predicts intestinal absorption and efflux. | Caco-2 cell monolayer | Apparent Permeability (Papp), Efflux Ratio |

| Microsomal Stability | Determines metabolic clearance rate. | Liver Microsomes | Half-life (t1/2), Intrinsic Clearance (CLint) |

| CYP450 Inhibition | Evaluates potential for drug-drug interactions. | Human Liver Microsomes, specific CYP isoforms | IC50 |

| hERG Assay | Assesses risk of cardiac QT prolongation. | hERG-expressing cell line (e.g., HEK293) | IC50 |

| Cytotoxicity (e.g., MTT) | Measures general cell toxicity. | Cancer or normal cell lines | IC50 or CC50 |

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a new chemical entity.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[6]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.[6]

-

Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At various time points, samples are taken from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

-

Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a new chemical entity in the presence of liver microsomes.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or animal), the test compound, and a buffer.[7]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[8]

-

Time-course Incubation: The reaction is incubated at 37°C, and aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[7]

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Section 3: In Vivo Pharmacological Profiling

In vivo studies are essential for understanding how an NCE behaves in a whole living organism, providing critical insights into its efficacy, safety, and pharmacokinetic profile.[9]

Pharmacokinetics (PK)

Pharmacokinetic studies determine the fate of a compound in the body by measuring its absorption, distribution, metabolism, and excretion over time. These studies are typically conducted in rodents (mice or rats).[9]

Table 3: Example Pharmacokinetic Parameters of a Small Molecule in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |

| Dose | 2 mg/kg | 10 mg/kg | Amount of drug administered. |

| Cmax | 1500 ng/mL | 800 ng/mL | Maximum observed plasma concentration. |

| Tmax | 0.1 hr | 1.0 hr | Time to reach Cmax. |

| AUC (0-t) | 2500 nghr/mL | 4000 nghr/mL | Area under the plasma concentration-time curve. |

| t1/2 | 2.5 hr | 3.0 hr | Elimination half-life. |

| Clearance (CL) | 15 mL/min/kg | - | Volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vdss) | 3.0 L/kg | - | Apparent volume into which the drug distributes. |

| Oral Bioavailability (F%) | - | 32% | Fraction of the oral dose that reaches systemic circulation. |

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the compound.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a new chemical entity in rats after intravenous and oral administration.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are acclimatized and fasted overnight before dosing.

-

Dosing: One group of rats receives the compound via intravenous (IV) injection, and another group receives it via oral gavage (PO).

-

Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein or by sparse sampling.[8][10]

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key PK parameters.

Efficacy in Disease Models

Efficacy studies are designed to determine if an NCE has the desired therapeutic effect in a relevant animal model of the disease. The choice of model is critical and depends on the therapeutic area. For oncology, xenograft models are commonly used.

Experimental Protocol: Xenograft Tumor Model for Efficacy Testing

Objective: To evaluate the anti-tumor efficacy of a new chemical entity in a mouse xenograft model.

Methodology:

-

Cell Culture: Human cancer cells are cultured in vitro.

-

Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly with calipers.[11]

-

Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups. The NCE is administered according to a specific dose and schedule.

-

Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Termination and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

Preliminary Safety and Toxicology

Early in vivo safety studies are conducted to identify potential toxicities and to determine a safe dose range for further studies.

Acute Toxicity (LD50): This study determines the dose of a substance that is lethal to 50% of the test animals after a single administration. The results are used to classify the acute toxicity of the compound.

Table 4: Globally Harmonized System (GHS) of Classification for Acute Oral Toxicity

| Category | LD50 (mg/kg) | Hazard Statement |

| 1 | ≤ 5 | Fatal if swallowed |

| 2 | > 5 and ≤ 50 | Fatal if swallowed |

| 3 | > 50 and ≤ 300 | Toxic if swallowed[12] |

| 4 | > 300 and ≤ 2000 | Harmful if swallowed[12] |

| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |

Source: Adapted from GHS classification criteria.[12]

Experimental Protocol: Rodent Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To estimate the acute oral LD50 of a new chemical entity in rats.

Methodology:

-

Animal Selection: A small number of female rats are used sequentially.

-

Dosing: A single animal is dosed at a level just below the best estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

Iteration: This process is continued until a sufficient number of reversals in outcome (survival vs. death) are observed around the LD50.

-

LD50 Calculation: The LD50 is calculated using a maximum likelihood method.

Section 4: Lead Optimization and Decision Making

The data generated from the preliminary pharmacological profiling is used to guide the lead optimization process. This is an iterative cycle of designing, synthesizing, and testing new analogs of a lead compound to improve its overall properties.[13][14]

The goal is to enhance potency and selectivity while improving ADME properties and reducing toxicity. The decision to advance a compound is based on a comprehensive assessment of its entire profile.

Below is a diagram illustrating the iterative nature of the lead optimization workflow.

Section 5: Signaling Pathways as Drug Targets

Many NCEs are designed to modulate specific signaling pathways that are dysregulated in disease. A thorough understanding of these pathways is essential for rational drug design and for interpreting the results of pharmacological profiling.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[15] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug discovery.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that regulates cell growth, survival, and metabolism.[16] Dysregulation of this pathway is also frequently implicated in cancer and other diseases.

Conclusion

Preliminary pharmacological profiling is a data-driven process that is fundamental to modern drug discovery. By employing a strategic screening cascade of in vitro and in vivo assays, researchers can efficiently identify and advance new chemical entities with the greatest therapeutic potential. A thorough understanding of the experimental protocols, the interpretation of the resulting data, and the underlying biological pathways are all essential for making informed decisions and ultimately, for the successful development of new medicines.

References

- 1. international-biopharma.com [international-biopharma.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Screening cascade – REVIVE [revive.gardp.org]

- 4. Screening Cascade Development Services [conceptlifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. ehs.gatech.edu [ehs.gatech.edu]

- 7. Toxicity class - Wikipedia [en.wikipedia.org]

- 8. 2.3. Pharmacokinetic study in rats [bio-protocol.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 12. GHS classification of drugs based on LD50 - more cons than prose [pharmabiz.com]

- 13. What is the process of lead optimization? [synapse.patsnap.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to CAS Number Registration for Novel Phenylpyrrolidinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the process for obtaining a Chemical Abstracts Service (CAS) Registry Number for newly synthesized phenylpyrrolidinone compounds. It is intended to equip researchers, chemists, and drug development professionals with the necessary information to navigate this critical step in chemical research and development, ensuring novel substances are accurately identified and documented for regulatory, publication, and commercial purposes.

Understanding the CAS Registry Number

A CAS Registry Number (CAS RN®) is a unique numerical identifier assigned by the Chemical Abstracts Service to a specific chemical substance.[1][2] This number is the global standard for substance identification, removing ambiguity from different naming conventions (systematic, generic, or trade names).[2][3] Each CAS RN is assigned to only one substance, ensuring that it is a reliable and internationally recognized identifier crucial for regulatory submissions, scientific literature, and international trade.[2] The CAS REGISTRY® is the most comprehensive database of disclosed chemical substance information, containing millions of unique organic and inorganic substances.[1][2]

For a new phenylpyrrolidinone compound to be registered, it must be a unique, well-defined chemical substance. CAS registers various forms, including different stereoisomers and salt forms, assigning them discrete CAS RNs.[1][4] However, mixtures are generally not assigned a single CAS number; instead, the individual components receive their own identifiers.[3][4]

The CAS Number Registration Process

Obtaining a CAS RN for a novel compound, such as a new phenylpyrrolidinone derivative, involves submitting a request to CAS Registry Services℠.[5] While CAS numbers for many common substances can be found in public databases, new or proprietary compounds require a formal application.[6]

The general workflow for this process is outlined below.

References

- 1. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 2. CAS REGISTRY | CAS [cas.org]

- 3. Frequently Asked Questions About CAS Registry Numbers - REACH24H [en.reach24h.com]

- 4. web.cas.org [web.cas.org]

- 5. CAS Registry Servicesâ | CAS [cas.org]

- 6. CAS Number Application - Proregulations [proregulations.com]

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of Phenylpyrrolidinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction